molecular formula C23H21N5O3S B2755671 2-(furan-2-yl)-5-[(furan-2-yl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887223-04-3

2-(furan-2-yl)-5-[(furan-2-yl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2755671
CAS No.: 887223-04-3
M. Wt: 447.51
InChI Key: CZCFUVIQRXDNNA-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-5-[(furan-2-yl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that belongs to the class of triazolothiazoles

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound’s unique structure could be explored for potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-5-[(furan-2-yl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the triazolothiazole core: This can be achieved by reacting a suitable thioamide with hydrazine derivatives under acidic conditions to form the triazolothiazole ring.

    Introduction of the furan moieties: The furan rings can be introduced through electrophilic substitution reactions using furan derivatives and appropriate electrophiles.

    Attachment of the phenylpiperazine group: This step involves the nucleophilic substitution reaction between a phenylpiperazine derivative and a suitable leaving group on the triazolothiazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-5-[(furan-2-yl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced under appropriate conditions to modify the triazolothiazole core or the furan rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and phenylpiperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents like halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while substitution reactions can introduce various functional groups onto the phenylpiperazine moiety.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-5-[(furan-2-yl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The furan and triazolothiazole moieties may play a crucial role in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(furan-2-yl)-5-[(furan-2-yl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is unique due to its combination of furan, phenylpiperazine, and triazolothiazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

2-(furan-2-yl)-5-[furan-2-yl-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c29-22-20(32-23-24-21(25-28(22)23)18-9-5-15-31-18)19(17-8-4-14-30-17)27-12-10-26(11-13-27)16-6-2-1-3-7-16/h1-9,14-15,19,29H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCFUVIQRXDNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CO3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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